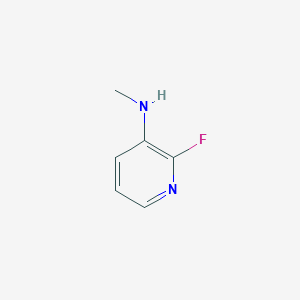![molecular formula C12H15N3O3 B11727236 Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine](/img/structure/B11727236.png)
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine is a chemical compound with the molecular formula C12H15N3O3. It is also known by its IUPAC name, 5-nitro-2-(1-pyrrolidinyl)benzaldehyde O-methyloxime . This compound is characterized by the presence of a pyrrolidine ring, a nitro group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine typically involves the reaction of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde with methoxyamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 5-nitro-2-(1-pyrrolidinyl)benzaldehyde
Reagent: Methoxyamine
Solvent: Methanol or ethanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.
Nitrobenzaldehyde derivatives: Compounds with a nitro group attached to a benzaldehyde moiety.
Uniqueness
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, nitro group, and pyrrolidine ring allows for diverse applications and interactions that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3 |
Clave InChI |
WJLRCPSXMPPQIV-UHFFFAOYSA-N |
SMILES canónico |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)

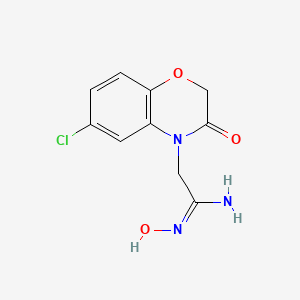
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
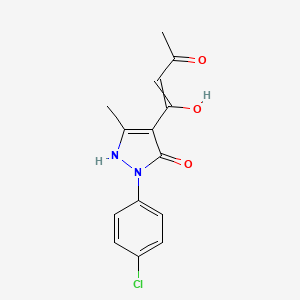
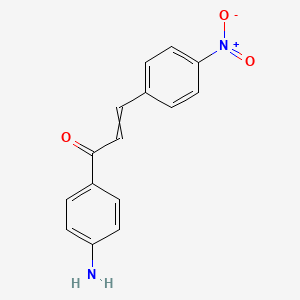
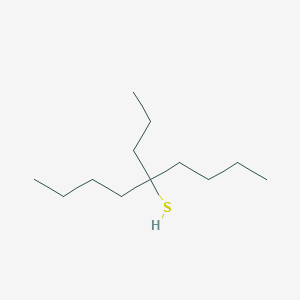
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate](/img/structure/B11727221.png)
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
